molecular formula C12H25NO2 B13436776 Tert-butyl 3-(aminomethyl)-5-methylhexanoate

Tert-butyl 3-(aminomethyl)-5-methylhexanoate

Cat. No.: B13436776
M. Wt: 215.33 g/mol
InChI Key: POJOFZKIWCCJAO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-5-methylhexanoate is an organic compound with the molecular formula C12H25NO2. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl-substituted hexanoate chain. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-5-methylhexanoate typically involves the esterification of 3-(aminomethyl)-5-methylhexanoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as acidic ion-exchange resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. The presence of both an aminomethyl group and a tert-butyl ester group allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C12H25NO2/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3

InChI Key

POJOFZKIWCCJAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)OC(C)(C)C)CN

Origin of Product

United States

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